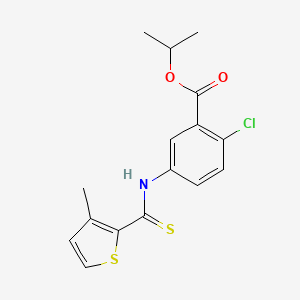
5-Butyl-3-(furanylmethylene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-3-(furanylmethylene)-2(3H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a butyl group and a furanylmethylene group attached to a furanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-(furanylmethylene)-2(3H)-furanone typically involves the reaction of a furanone derivative with a butyl group and a furanylmethylene group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For example, the use of Lewis acids as catalysts can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-3-(furanylmethylene)-2(3H)-furanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Butyl-3-(furanylmethylene)-2(3H)-furanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Butyl-3-(furanylmethylene)-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Butyl-2(3H)-furanone: Lacks the furanylmethylene group, which may result in different chemical and biological properties.
3-(Furanylmethylene)-2(3H)-furanone: Lacks the butyl group, which can affect its reactivity and applications.
Uniqueness
5-Butyl-3-(furanylmethylene)-2(3H)-furanone is unique due to the presence of both the butyl and furanylmethylene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
120389-01-7 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(3E)-5-butyl-3-(furan-2-ylmethylidene)furan-2-one |
InChI |
InChI=1S/C13H14O3/c1-2-3-5-12-9-10(13(14)16-12)8-11-6-4-7-15-11/h4,6-9H,2-3,5H2,1H3/b10-8+ |
Clave InChI |
LSWMNSDAKSDOOU-CSKARUKUSA-N |
SMILES isomérico |
CCCCC1=C/C(=C\C2=CC=CO2)/C(=O)O1 |
SMILES canónico |
CCCCC1=CC(=CC2=CC=CO2)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


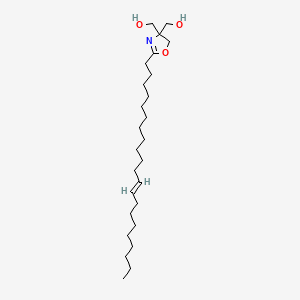
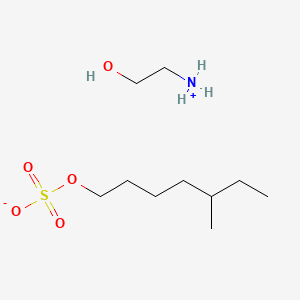
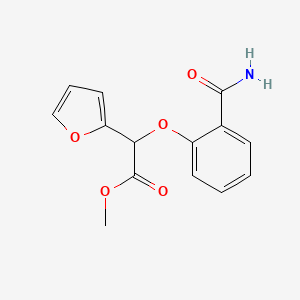

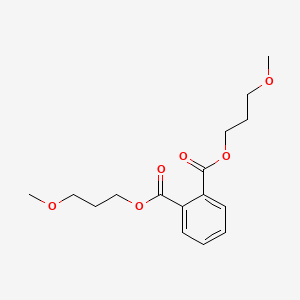
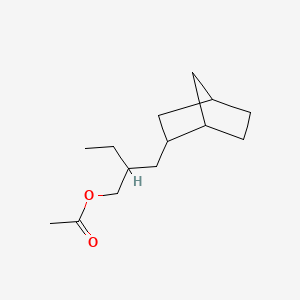
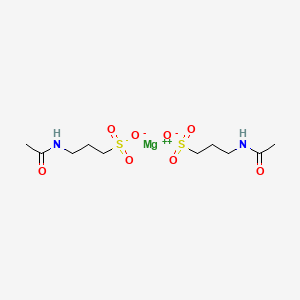


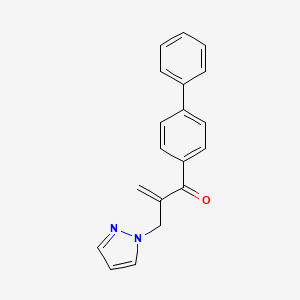
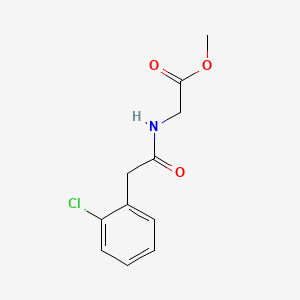
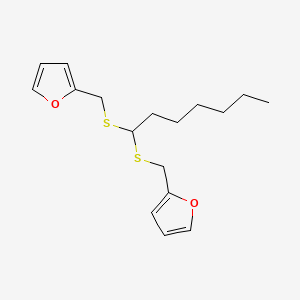
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
